ETHYL 2-{[(2-METHOXYPHENOXY)ACETYL]AMINO}-4-METHYL-5-(2-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE
Overview
Description
ETHYL 2-{[(2-METHOXYPHENOXY)ACETYL]AMINO}-4-METHYL-5-(2-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with the molecular formula C25H26N2O6S and a molecular weight of 482.56 g/mol . This compound is notable for its unique structure, which includes a thiophene ring, a methoxyphenoxy group, and a toluidinocarbonyl group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in small quantities using batch processes in specialized laboratories .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(2-METHOXYPHENOXY)ACETYL]AMINO}-4-METHYL-5-(2-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
ETHYL 2-{[(2-METHOXYPHENOXY)ACETYL]AMINO}-4-METHYL-5-(2-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(2-METHOXYPHENOXY)ACETYL]AMINO}-4-METHYL-5-(2-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are not well-characterized, but ongoing research aims to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-METHYL-2-{[(2-METHYLPHENOXY)ACETYL]AMINO}-5-(2-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE
- ETHYL 4-METHYL-2-{[(1-NAPHTHYLOXY)ACETYL]AMINO}-5-(2-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE
- ETHYL 5-ACETYL-2-{[(2-TERT-BUTYLPHENOXY)ACETYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound for studying different chemical and biological processes .
Properties
IUPAC Name |
ethyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-5-32-25(30)21-16(3)22(23(29)26-17-11-7-6-10-15(17)2)34-24(21)27-20(28)14-33-19-13-9-8-12-18(19)31-4/h6-13H,5,14H2,1-4H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBANHMAYGBVHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)COC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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